molecular formula C17H23N3O2S B2594845 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1448135-00-9

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2594845
CAS RN: 1448135-00-9
M. Wt: 333.45
InChI Key: MYVZDMKFFPFTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Supramolecular Assembly

A study focused on the structural analysis of nimesulide derivatives, highlighting the importance of X-ray powder diffraction in understanding the molecular geometry and supramolecular assembly of complex organic molecules. This research provides insights into the intermolecular interactions and the impact of substitution on molecular architecture, which can be crucial for designing compounds with desired physical and chemical properties (Dey et al., 2015).

Synthesis and Characterization

The synthesis and characterization of new sulfonamide derivatives and their metal complexes were explored, demonstrating the methodologies for creating compounds with potential antibacterial properties. This kind of research underscores the versatility of sulfonamide compounds in synthesizing bioactive molecules, which could be relevant for developing therapeutic agents (Özdemir et al., 2009).

Computational Studies

DFT-based computational studies on methanesulfonamide derivatives have been conducted to predict the molecular conformation, NMR chemical shifts, and vibrational transitions. These studies are fundamental in understanding the electronic structure and dynamic behavior of molecules, aiding in the design of compounds with specific properties (Karabacak et al., 2010).

Biochemical Applications

Research into coenzyme M analogues and their activity in the methyl coenzyme M reductase system illustrates the application of sulfonamide compounds in biochemistry, particularly in understanding the biochemical pathways of methanogenesis in archaea (Gunsalus et al., 1978). Such studies are crucial for unraveling the complex mechanisms of biological systems and for the development of biotechnological applications.

properties

IUPAC Name

1-(3-methylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-6-5-7-14(10-13)12-23(21,22)18-11-16-15-8-3-4-9-17(15)20(2)19-16/h5-7,10,18H,3-4,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVZDMKFFPFTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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